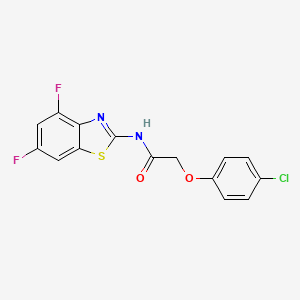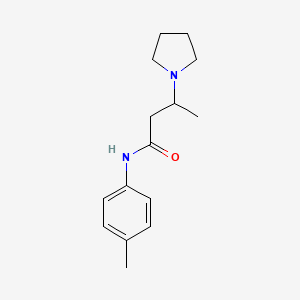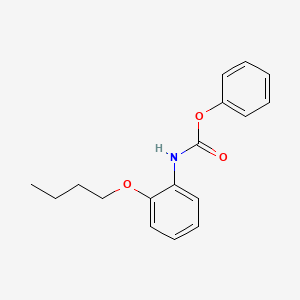
2-(4-chlorophenoxy)-N-(4,6-difluoro-1,3-benzothiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenoxy)-N-(4,6-difluoro-1,3-benzothiazol-2-yl)acetamide, commonly known as DBT-10, is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a potent inhibitor of protein tyrosine phosphatase 1B (PTP1B), an enzyme that plays a crucial role in the regulation of insulin signaling and glucose homeostasis. DBT-10 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of type 2 diabetes and obesity.
Mecanismo De Acción
DBT-10 exerts its pharmacological effects by inhibiting the activity of 2-(4-chlorophenoxy)-N-(4,6-difluoro-1,3-benzothiazol-2-yl)acetamide, an enzyme that negatively regulates insulin signaling. By inhibiting this compound, DBT-10 enhances insulin sensitivity and glucose uptake in peripheral tissues such as muscle and adipose tissue. This leads to improved glucose homeostasis and reduced insulin resistance.
Biochemical and Physiological Effects:
DBT-10 has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes and obesity. It also reduces blood glucose levels and improves lipid metabolism. DBT-10 has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. It has also been shown to have anti-cancer properties by inducing apoptosis and inhibiting cell proliferation in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of DBT-10 is its high potency and selectivity for 2-(4-chlorophenoxy)-N-(4,6-difluoro-1,3-benzothiazol-2-yl)acetamide inhibition. It has a low toxicity profile and has been found to be well-tolerated in animal studies. However, DBT-10 is a relatively new compound, and its pharmacokinetic properties and safety profile in humans are not yet fully understood. Further studies are needed to investigate its long-term effects and potential side effects.
Direcciones Futuras
DBT-10 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of type 2 diabetes and obesity. Future research should focus on investigating its pharmacokinetic properties and safety profile in humans. Clinical trials are needed to determine its efficacy and optimal dosing regimen. DBT-10 also has potential applications in the treatment of other diseases such as cancer and inflammation, and further studies are needed to explore these possibilities.
Métodos De Síntesis
The synthesis of DBT-10 involves a multi-step process that starts with the reaction of 4-chlorophenol with 4,6-difluoro-2-nitroaniline to form the corresponding nitrophenol intermediate. This is followed by reduction of the nitro group to an amino group using palladium on carbon as a catalyst. The resulting amine is then coupled with 2-chloro-N-(2-hydroxyethyl)acetamide to obtain the final product, DBT-10.
Aplicaciones Científicas De Investigación
DBT-10 has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes and obesity. It has been shown to improve insulin sensitivity and glucose tolerance in animal models of these diseases. DBT-10 has also been investigated for its anti-inflammatory and anti-cancer properties.
Propiedades
IUPAC Name |
2-(4-chlorophenoxy)-N-(4,6-difluoro-1,3-benzothiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClF2N2O2S/c16-8-1-3-10(4-2-8)22-7-13(21)19-15-20-14-11(18)5-9(17)6-12(14)23-15/h1-6H,7H2,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOOZYDSWUXTBEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)NC2=NC3=C(C=C(C=C3S2)F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClF2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2431891.png)
![1-(4-Benzylpiperidin-1-yl)-3-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)propan-1-one](/img/structure/B2431892.png)

![4-(6-chloro-3-pyridinyl)-3-[(6-chloro-3-pyridinyl)methyl]-2-butanone O-methyloxime](/img/structure/B2431896.png)
![N-(2,3-dimethylphenyl)-2-[[2-[(4-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2431897.png)

![2-chloro-1-[1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B2431902.png)
![Methyl 4-(1-methyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrazol-3-yl)benzoate](/img/structure/B2431904.png)
![N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2431906.png)
![2-({[Cyclohexyl(methyl)carbamoyl]methyl}sulfanyl)acetic acid](/img/structure/B2431908.png)
![1-[4-(Prop-2-yn-1-yl)piperazin-1-yl]-2-[4-(thiophene-3-carbonyl)-1,4-diazepan-1-yl]ethan-1-one](/img/structure/B2431910.png)
![[1-(6-Fluoropyridin-2-yl)piperidin-4-yl]methanol](/img/structure/B2431911.png)
![N-benzo[g][1,3]benzothiazol-2-yl-2-(1,3-dioxoisoindol-2-yl)acetamide](/img/structure/B2431912.png)